3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Description
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boronic ester derivative characterized by a benzoic acid backbone substituted at the meta position with a 1,3,2-dioxaborinan ring. This six-membered boronic ester is formed via condensation of boronic acid with 1,3-propanediol . The compound is primarily utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to transfer the aryl group to transition metal catalysts . Its carboxylic acid moiety enhances solubility in polar solvents and enables further functionalization, making it valuable in pharmaceutical and materials science research .
Structure
2D Structure
Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHVROQWZGKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856782 | |
| Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107596-00-8 | |
| Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the formation of a boronic ester intermediate through the reaction of an arylboronic acid or aryl organometallic species with a diol, followed by functional group transformations to yield the benzoic acid derivative. The 1,3,2-dioxaborinane ring is formed by cyclization of the boronic acid with a 1,3-diol such as neopentyl glycol or propane-1,3-diol.
Detailed Preparation Method
A representative, authoritative preparation method adapted from the literature involves the following key steps:
Step 1: Generation of Organolithium Intermediate
A suitable aryl halide or ester precursor is treated with a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (e.g., –30 to –76 °C) to form the aryllithium species. For example, 2,2,6,6-tetramethylpiperidine is used to facilitate lithiation, followed by addition of n-butyllithium dropwise under nitrogen atmosphere to maintain anhydrous conditions.
Step 2: Boronation
Triisopropyl borate is then added dropwise to the aryllithium intermediate at low temperature (below –73 °C), leading to formation of the boronate intermediate.
Step 3: Introduction of the Benzoic Acid Moiety
Ethyl benzoate is added to the reaction mixture, which reacts with the boronate to form the boronic acid ester intermediate.
Step 4: Acid Workup and Cyclization
After warming the reaction mixture to around –30 °C, glacial acetic acid is added to protonate and hydrolyze intermediates, followed by addition of neopentyl glycol to form the cyclic 1,3,2-dioxaborinane ring via esterification with the boronic acid.
Step 5: Purification
The reaction mixture is subjected to extraction with dichloromethane and sequential washing with aqueous ammonium chloride, sodium bicarbonate, and water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure 3-(1,3,2-dioxaborinan-2-yl)benzoic acid or its esters.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Organolithium formation | n-Butyllithium, 2,2,6,6-tetramethylpiperidine | –30 to –76 °C | 30 min | — | Strict anhydrous conditions required |
| Boronation | Triisopropyl borate | < –73 °C | 20 min | — | Dropwise addition |
| Addition of ethyl benzoate | Ethyl benzoate | –73 °C | 10 min | — | Causes color change indicating reaction |
| Acidification | Glacial acetic acid | –30 to –10 °C | 5 min | — | Protonation and hydrolysis |
| Cyclization | Neopentyl glycol | Room temperature | 2 hours | 82–95% (overall) | Forms cyclic boronate ester |
| Purification | Extraction, drying, rotary evaporation, distillation | Room temperature | Overnight | — | Yields analytically pure product |
Notes on Experimental Setup
- The entire process is conducted under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
- Anhydrous solvents such as tetrahydrofuran are essential.
- Low temperature control is critical during lithiation and boronation steps to prevent side reactions.
- The use of neopentyl glycol stabilizes the boronic acid as a cyclic ester, improving handling and storage stability.
- Final purification by vacuum distillation under high vacuum (e.g., 1 × 10⁻⁵ Torr) yields analytically pure material.
Alternative Synthetic Routes
Direct Boronic Acid Esterification: Starting from 2-(1,3,2-dioxaborinan-2-yl)benzaldehyde, oxidation of the aldehyde group to the carboxylic acid can be performed using mild oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.
Suzuki-Miyaura Coupling Followed by Ester Hydrolysis: The boronic ester can be coupled with an aryl halide bearing a protected carboxyl group, followed by deprotection and hydrolysis to yield the free acid.
Research Findings and Optimization
The one-pot lithiation-boronation-cyclization method significantly improves yield and scalability by avoiding intermediate aqueous workups and minimizing side reactions.
The use of neopentyl glycol as the diol provides enhanced stability of the boronate ester compared to other diols, reducing polymerization and decomposition.
Reaction monitoring by color change (from orange-yellow to deep red to yellow) provides a qualitative indicator of reaction progress.
Purification by washing with aqueous ammonium chloride and sodium bicarbonate solutions removes residual lithium salts and acidic impurities.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Organolithium + Triisopropyl Borate + Neopentyl Glycol Cyclization | n-Butyllithium, triisopropyl borate, neopentyl glycol | High yield, one-pot, scalable | Requires low temp, inert atmosphere | 82–95% |
| Oxidation of Boronate Aldehyde | KMnO4 or Cr-based oxidants | Simple oxidation step | Overoxidation risk, harsh reagents | Variable |
| Suzuki Coupling + Hydrolysis | Aryl halide, Pd catalyst, base | Versatile, modular synthesis | Multi-step, requires catalyst | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
Reactivity and Stability
Ring Size and Steric Effects :
- The six-membered 1,3,2-dioxaborinan ring (as in this compound) offers moderate steric protection compared to the five-membered pinacol-derived dioxaborolane (e.g., 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid). Pinacol esters exhibit greater hydrolytic stability due to bulky methyl groups but require harsher reaction conditions .
- Neopentyl glycol esters (e.g., 2-(5,5-Dimethyl-dioxaborinan-2-yl)benzoic acid ethyl ester) balance reactivity and stability, making them suitable for stepwise syntheses .
Functional Group Influence :
Stability and Handling
Biological Activity
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boronic acid derivative that has attracted attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
Structure and Properties
The compound features a dioxaborinane ring attached to a benzoic acid moiety. The presence of the boron atom allows for reversible covalent bonding with nucleophilic sites on proteins, which is crucial for its biological activity. This unique structure imparts distinct chemical reactivity and positions it as a valuable tool in organic synthesis and medicinal applications .
The biological effects of this compound are primarily attributed to its ability to interact with various enzymes and proteins. The boron atom can form reversible covalent bonds with nucleophilic residues in target proteins, leading to modulation of enzyme activity. This interaction can influence several biochemical pathways, making it a candidate for drug development targeting specific diseases .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds or derivatives:
- Enzyme Interaction Studies : Research indicates that boronic acid derivatives can enhance the activity of proteolytic enzymes such as cathepsins B and L. These enzymes play critical roles in protein degradation pathways, which are essential for cellular homeostasis .
- In Vivo Studies : Animal studies involving related compounds have shown promising results in terms of safety profiles and efficacy against specific disease models. For example, derivatives have been assessed for their potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1,3,2-Dioxaborinan-2-yl)benzoic acid | Structure | Antimicrobial activity |
| 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride | Structure | Enzyme inhibition potential |
| 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | Structure | Antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
